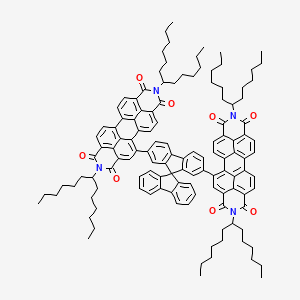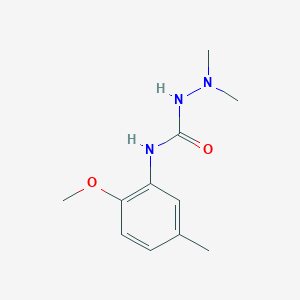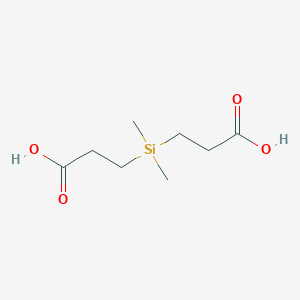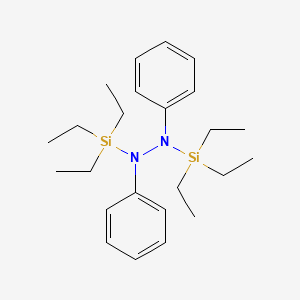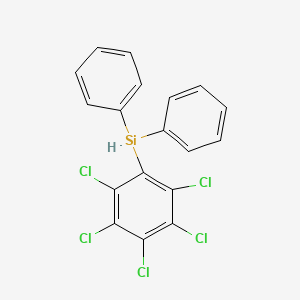
2,7-Dibromo-9,9-dichloro-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9,9-dichloro-9H-fluorene is an organic compound belonging to the fluorene family. This compound is characterized by the presence of bromine and chlorine atoms attached to the fluorene core, making it a halogenated derivative. It is primarily used as a precursor in the synthesis of various organic semiconducting polymers and materials for optoelectronic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dichloro-9H-fluorene typically involves the bromination and chlorination of fluorene derivatives. One common method is the bromination of 9,9-dichlorofluorene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
化学反应分析
Types of Reactions
2,7-Dibromo-9,9-dichloro-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of conjugated polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted fluorenes and conjugated polymers, which are used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
科学研究应用
2,7-Dibromo-9,9-dichloro-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is widely used in the production of materials for optoelectronic applications, including OLEDs, OPVs, and field-effect transistors (FETs).
作用机制
The mechanism by which 2,7-Dibromo-9,9-dichloro-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine and chlorine atoms make it highly reactive, allowing it to form stable bonds with other molecules. This reactivity is harnessed in the synthesis of polymers and other materials, where it acts as a key intermediate.
相似化合物的比较
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-dioctyl-9H-fluorene
- 2,7-Dibromo-9,9-difluoro-9H-fluorene
Uniqueness
2,7-Dibromo-9,9-dichloro-9H-fluorene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual halogenation allows for more versatile chemical modifications and applications in various fields, particularly in the development of advanced materials for optoelectronic devices.
属性
IUPAC Name |
2,7-dibromo-9,9-dichlorofluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2Cl2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16,17)11(9)5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZLUBSADXXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2Cl2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54983-24-3 |
Source


|
| Record name | 2,7-DIBROMO-9,9-DICHLOROFLUORENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)



